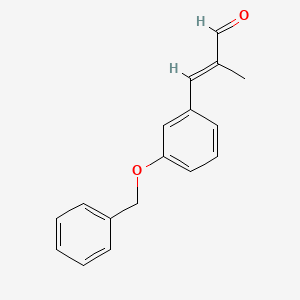![molecular formula C14H20O3 B14284912 Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate CAS No. 136416-11-0](/img/structure/B14284912.png)
Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate typically involves esterification reactions. One common method is the reaction of 3-[2-(3-hydroxypropyl)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: 3-[2-(3-carboxypropyl)phenyl]propanoic acid.
Reduction: Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
科学的研究の応用
Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavoring agents, and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.
類似化合物との比較
Similar Compounds
Ethyl 3-phenylpropanoate: Lacks the hydroxypropyl group, making it less versatile in chemical reactions.
Ethyl 3-(2-hydroxyphenyl)propanoate: Contains a hydroxy group on the phenyl ring, leading to different reactivity and applications.
Ethyl 3-(3-hydroxyphenyl)propanoate: Similar structure but with the hydroxy group directly attached to the phenyl ring.
Uniqueness
Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate is unique due to the presence of the hydroxypropyl group, which enhances its reactivity and potential applications in various fields. This structural feature allows for more diverse chemical modifications and interactions with biological targets.
特性
CAS番号 |
136416-11-0 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC名 |
ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate |
InChI |
InChI=1S/C14H20O3/c1-2-17-14(16)10-9-13-7-4-3-6-12(13)8-5-11-15/h3-4,6-7,15H,2,5,8-11H2,1H3 |
InChIキー |
LPHCKZXZNGHREJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CC=CC=C1CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)
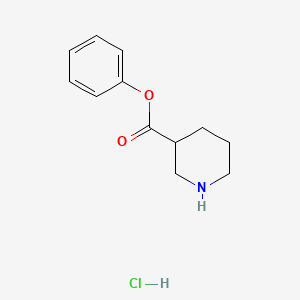
![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
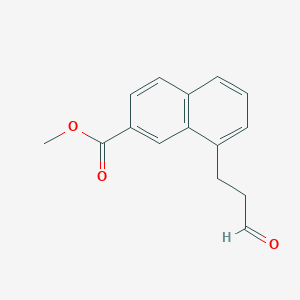
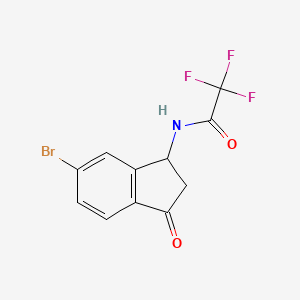
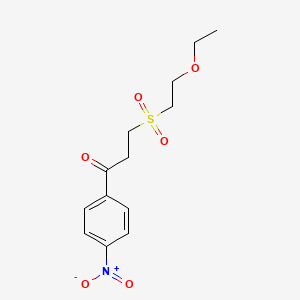
![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)
![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)

